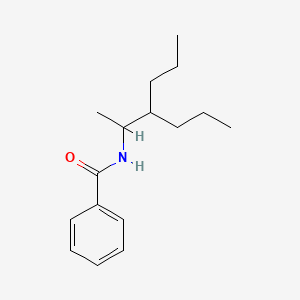
N-(3-Propyl-2-hexyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-Propyl-2-hexyl)benzamide is an organic compound belonging to the class of benzamides. Benzamides are derivatives of benzoic acid where the carboxylic acid group is replaced by an amide group. This compound is characterized by the presence of a benzene ring attached to an amide group, which is further substituted with a 3-propyl-2-hexyl chain. Benzamides are known for their diverse applications in pharmaceuticals, agriculture, and industrial chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Propyl-2-hexyl)benzamide typically involves the condensation of benzoic acid derivatives with amines. One efficient method is the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4). This method is advantageous due to its mild reaction conditions, high yield, and eco-friendly process .
Industrial Production Methods
In industrial settings, the production of benzamide derivatives often involves the use of high-temperature reactions between carboxylic acids and amines. The reaction is typically carried out at temperatures exceeding 180°C, which may not be compatible with all functionalized molecules .
Chemical Reactions Analysis
Types of Reactions
N-(3-Propyl-2-hexyl)benzamide can undergo various chemical reactions, including:
Reduction: Amides can be reduced to amines using reagents like lithium aluminum hydride (LiAlH4).
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Hydrolysis: Dilute hydrochloric acid or sulfuric acid.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products Formed
Hydrolysis: Benzoic acid and the corresponding amine.
Reduction: Primary amine.
Substitution: Various substituted benzamides depending on the substituent introduced.
Scientific Research Applications
N-(3-Propyl-2-hexyl)benzamide has several applications in scientific research:
Pharmaceuticals: Benzamide derivatives are widely used in the synthesis of therapeutic agents, including antidiarrheal, analgesic, and local anesthetic drugs.
Agriculture: Used as intermediates in the synthesis of agrochemicals.
Industrial Chemistry: Employed in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(3-Propyl-2-hexyl)benzamide involves its interaction with specific molecular targets and pathways. For instance, the amide group can participate in hydrogen bonding and other interactions with biological molecules, influencing their function. The stability and planarity of the amide group, due to resonance stabilization, play a crucial role in its biological activity .
Comparison with Similar Compounds
Similar Compounds
Benzamide: The parent compound with a simpler structure.
N-ethylbenzamide: A derivative with an ethyl group attached to the nitrogen atom.
N,N-dimethylbenzamide: A derivative with two methyl groups attached to the nitrogen atom.
Uniqueness
N-(3-Propyl-2-hexyl)benzamide is unique due to its specific substitution pattern, which can impart distinct physical and chemical properties compared to other benzamide derivatives. The presence of the 3-propyl-2-hexyl chain can influence its solubility, reactivity, and interaction with biological targets .
Properties
CAS No. |
52030-09-8 |
|---|---|
Molecular Formula |
C16H25NO |
Molecular Weight |
247.38 g/mol |
IUPAC Name |
N-(3-propylhexan-2-yl)benzamide |
InChI |
InChI=1S/C16H25NO/c1-4-9-14(10-5-2)13(3)17-16(18)15-11-7-6-8-12-15/h6-8,11-14H,4-5,9-10H2,1-3H3,(H,17,18) |
InChI Key |
WTVMFODXCZMRAM-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(CCC)C(C)NC(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















